2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Catalog No.
S722923
CAS No.
13992-25-1
M.F
C₁₄H₁₉N₃O₉
M. Wt
373.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

CAS Number

13992-25-1

Product Name

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

IUPAC Name

(3,4,5-triacetyloxy-6-azidooxan-2-yl)methyl acetate

Molecular Formula

C₁₄H₁₉N₃O₉

Molecular Weight

373.32 g/mol

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3

InChI Key

NHNYHKRWHCWHAJ-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

1-β-Azido-2,3,4,6-tetraacetyl-D-glucopyranose; 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide; NSC 272456;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Glycosyltransferase inhibitor:

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (2,3,4,6-TEAG-azide) functions as a glycosyltransferase inhibitor. Glycosyltransferases are enzymes responsible for attaching sugar molecules (glycosides) to other molecules. Inhibiting these enzymes can be crucial in studying various biological processes, including:

  • Bacterial cell wall synthesis: Glycosyltransferases play a vital role in building the bacterial cell wall. Inhibiting them can be a potential strategy for developing new antibiotics .
  • Cancer progression: Certain glycosyltransferases are implicated in cancer cell growth and metastasis. 2,3,4,6-TEAG-azide, along with other glycosyltransferase inhibitors, are being explored for their potential anti-cancer properties .

Glycan precursor:

2,3,4,6-TEAG-azide can also serve as a glycan precursor in the synthesis of complex carbohydrates. Glycans are essential components of cells and play crucial roles in various biological functions. By modifying the azide group on 2,3,4,6-TEAG-azide, scientists can introduce various functionalities and create diverse glycan structures for functional studies and drug discovery efforts .

Chemical biology tool:

Due to its unique chemical properties, 2,3,4,6-TEAG-azide is being utilized as a valuable tool in chemical biology. The azide group allows for site-specific conjugation with other molecules using bioorthogonal click chemistry reactions. This enables researchers to:

  • Label glycans in living cells for visualization and tracking their movements .
  • Probe protein-glycan interactions to understand the role of glycosylation in various biological processes .

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is a synthetic carbohydrate derivative characterized by its azide functional group and multiple acetyl groups. It has the molecular formula C14H19N3O9C_{14}H_{19}N_{3}O_{9} and a molecular weight of 373.32 g/mol. This compound appears as a white to beige crystalline powder and is soluble in organic solvents like methanol and dimethyl sulfoxide. The presence of the azide group makes it a valuable intermediate in various organic synthesis applications, particularly in the field of click chemistry, where it can participate in reactions to form glycosidic bonds or conjugates with other biomolecules .

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is primarily used in click chemistry to synthesize glycosidic linkages. Its azide group can undergo Huisgen cycloaddition with alkynes to form 1,2,3-triazoles, which are important structures in medicinal chemistry and material science. Additionally, the compound can be hydrolyzed to remove acetyl protecting groups, yielding beta-D-glucopyranosyl azide, which can further participate in glycosylation reactions to create complex oligosaccharides or glycoproteins .

The biological activity of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide has been investigated primarily regarding its role as an intermediate for synthesizing inhibitors of Protein Tyrosine Phosphatase 1B. This enzyme is implicated in insulin signaling and glucose metabolism; thus, inhibitors derived from this compound have potential therapeutic applications in diabetes management . Furthermore, its derivatives have shown promise in studies related to glycogen phosphorylase inhibition, which is relevant for controlling blood sugar levels .

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide typically involves a multi-step process starting from D-glucose. The general steps include:

  • Acetylation: D-glucose is treated with acetic anhydride or acetyl chloride in the presence of a base to introduce acetyl groups at the hydroxyl positions.
  • Formation of Azide: The resulting tetraacetylated glucose derivative is then reacted with sodium azide under suitable conditions to replace a bromine atom (if starting from the bromide derivative) or directly convert hydroxyl groups into azides.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

The primary applications of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide include:

  • Synthesis of Glycoconjugates: It serves as a precursor for creating glycosidic linkages in various biological molecules.
  • Drug Development: Its derivatives are explored as potential inhibitors for enzymes involved in metabolic pathways.
  • Material Science: The compound can be utilized in developing functionalized materials through click chemistry techniques .

Interaction studies involving 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide focus on its reactivity with different electrophiles and nucleophiles during click reactions. These studies help elucidate the efficiency and selectivity of the azide's participation in forming triazole linkages with various substrates. Additionally, research has indicated its potential interactions with biological macromolecules through glycosylation processes that may influence cellular functions and signaling pathways .

Several compounds share structural similarities with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-Azido-2-deoxy-D-glucoseAzido sugarLacks acetyl groups; used primarily for metabolic studies.
2,3-Di-O-acetyl-4-O-benzoyl-beta-D-glucopyranosyl azideAzido sugar derivativeContains benzoyl instead of acetyl; used for specific biochemical applications.
1-Azido-2-deoxy-beta-D-glucopyranosideAzido sugarDifferent anomeric configuration; used in glycoscience research.
2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl azideAzido sugarGalactose instead of glucose; applicable in galactose-related studies.

The presence of four acetyl groups distinguishes 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide from other similar compounds by enhancing its stability and solubility while facilitating selective reactions under mild conditions .

XLogP3

0.7

Dates

Modify: 2023-08-15

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